N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonaMido)phenyl)thiophene-2-carboxaMide

Description

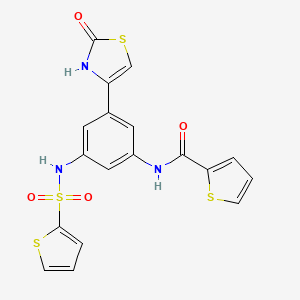

N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazolone core (2-oxo-2,3-dihydrothiazole), thiophene sulfonamide, and thiophene carboxamide moieties. The compound’s unique combination of sulfonamide and carboxamide groups may enhance solubility and target binding, while the thiazolone ring could contribute to metabolic stability or tautomerism-dependent interactions .

Properties

Molecular Formula |

C18H13N3O4S4 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

N-[3-(2-oxo-3H-1,3-thiazol-4-yl)-5-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C18H13N3O4S4/c22-17(15-3-1-5-26-15)19-12-7-11(14-10-28-18(23)20-14)8-13(9-12)21-29(24,25)16-4-2-6-27-16/h1-10,21H,(H,19,22)(H,20,23) |

InChI Key |

NYMSTPKLCDJANI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)C3=CSC(=O)N3)NS(=O)(=O)C4=CC=CS4 |

Origin of Product |

United States |

Biological Activity

N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

- Molecular Formula : C18H13N3O4S4

- CAS Number : 1435386-46-1

- Molecular Weight : Approximately 425.54 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent activity against various bacterial strains, with MIC values reported as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

- Biofilm Inhibition : It also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are crucial in chronic infections .

Anticancer Activity

The cytotoxic effects of the compound have been evaluated in several cancer cell lines:

- Cell Lines Tested : The compound showed promising results against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.

- Cytotoxicity Results : Compounds derived from similar scaffolds exhibited IC50 values indicating significant cytotoxicity, with some derivatives showing over 70% inhibition of cell proliferation at concentrations below 10 μM .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes:

- Carbonic Anhydrase IX (CA IX) Inhibition : It demonstrated excellent inhibition against CA IX with an IC50 range of 10.93–25.06 nM, highlighting its potential in targeting tumors that overexpress this enzyme .

- Acetylcholinesterase (AChE) Activity : Moderate AChE inhibitory activities were observed, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, the compound was evaluated for its in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL, indicating strong efficacy against these microorganisms . The compound also showed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their antimicrobial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that derivatives containing thiazole and thiophene moieties can inhibit cancer cell proliferation through various mechanisms. For example, certain derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death . A study highlighted the cytotoxic effects of these compounds on different cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-carboxamide has been explored for anti-inflammatory applications. It has been found to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. This inhibition suggests potential therapeutic benefits in treating inflammatory diseases such as inflammatory bowel disease (IBD) . The compound's ability to modulate oxidative stress and inflammatory markers positions it as a candidate for further research in chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Various modifications to the thiazole and thiophene rings have been studied to enhance potency and selectivity against specific targets. For example, substituents on the thiophene ring have been shown to significantly affect the compound's antimicrobial and anticancer activities .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the formation of thiazole derivatives followed by sulfonamide coupling reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .

Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Comparison

The compound’s closest analogs include:

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Structural Differences: Replaces the thiazolone with a thiazole ring and substitutes the sulfonamide group with a nitro-thiophene-carboxamide.

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():

- Structural Differences : Incorporates a difluorophenyl-thiazole moiety instead of the thiophene-sulfonamide-phenyl backbone.

- Impact : Fluorine atoms improve lipophilicity and metabolic stability, influencing pharmacokinetics .

S-alkylated 1,2,4-triazoles ():

- Structural Differences : Replaces the thiazolone with a triazole-thione system and substitutes sulfonamide with phenylsulfonyl groups.

- Impact : Triazole-thione tautomerism may affect binding to enzymes like DHFR (dihydrofolate reductase) .

Spectral and Tautomeric Behavior

- Target Compound: The thiazolone ring (2-oxo-2,3-dihydrothiazole) may exhibit keto-enol tautomerism, influencing hydrogen-bonding interactions.

- Triazole-thiones (): Exist exclusively in the thione tautomeric form, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR .

- Nitrothiophene Analogs (): Characterized by strong νC=O (1663–1682 cm⁻¹) and νNH (3150–3319 cm⁻¹) bands, indicating intact carboxamide and sulfonamide groups .

Key Research Findings and Implications

Structural Optimization : Substitution patterns (e.g., nitro, fluoro, sulfonyl) significantly influence solubility, stability, and target affinity. The target compound’s sulfonamide-thiophene group may enhance solubility compared to nitro analogs .

Synthetic Challenges : Bulky substituents (e.g., thiophene-sulfonamide) necessitate advanced coupling agents (e.g., HATU) and purification techniques .

Tautomerism-Driven Activity : Thiazolone and triazole-thione systems highlight the importance of tautomeric states in modulating bioactivity .

Tables of Comparative Data

Table 1: Structural and Functional Group Comparison

Preparation Methods

Preparation Methods

The preparation of N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonaMido)phenyl)thiophene-2-carboxamide can be categorized into several key steps involving various chemical reactions. Below are detailed methodologies based on available literature.

Synthesis Overview

The synthesis generally involves the following steps:

Formation of the Thiazole Ring : The thiazole moiety is typically synthesized using a cyclization reaction involving thiourea and appropriate aldehydes or ketones.

Sulfonamide Formation : The introduction of the sulfonamide group can be achieved by reacting a sulfonyl chloride with an amine or by direct sulfonation of an aromatic compound.

Coupling Reactions : The coupling of the thiazole derivative with thiophene and subsequent modifications lead to the formation of the final carboxamide structure.

Detailed Synthesis Steps

Step 1: Thiazole Synthesis

The preparation of the thiazole ring can be achieved through the following reaction:

$$

\text{Thioamide + Aldehyde} \rightarrow \text{Thiazole}

$$

For instance, a common method involves using 4-amino-5-thiazolecarboxylic acid and reacting it with an appropriate aldehyde in the presence of acid catalysts.

Step 2: Sulfonamide Formation

The sulfonamide group is introduced via:

$$

\text{Aromatic amine + Sulfonyl chloride} \rightarrow \text{Sulfonamide}

$$

This reaction typically requires solvents such as dichloromethane and may involve a base like triethylamine to neutralize the hydrogen chloride generated during the reaction.

Step 3: Coupling Reaction

The final step involves coupling the thiazole and thiophene components:

$$

\text{Thiazole + Thiophene derivative} \rightarrow \text{N-(Thiazole-phenyl-thiophene)}

$$

This step often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent like DMF (Dimethylformamide).

Reaction Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Thioamide, Aldehyde | Acid catalyst, reflux | High |

| 2 | Aromatic amine, Sulfonyl chloride | DMF, Base (triethylamine) | Moderate to High |

| 3 | Thiazole, Thiophene derivative | EDC, DMF | High |

Research Findings

Recent studies have shown that compounds with similar structures exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, derivatives of thiazoles and thiophenes have been reported to possess significant activity against various pathogens and cancer cell lines.

Furthermore, structural modifications at specific positions on the thiophene or thiazole rings can enhance pharmacological efficacy, indicating that systematic exploration of these compounds could yield valuable therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with thiophene-2-carboxamide derivatives. Key intermediates include:

- Thiophene sulfonamide precursors : Formed via sulfonation of thiophene derivatives using chlorosulfonic acid, followed by amidation (e.g., reacting with amines under anhydrous conditions) .

- Thiazolidinone ring formation : Achieved by cyclization of thiourea intermediates with α-halo carbonyl compounds (e.g., chloroacetic acid derivatives) under reflux in ethanol or DMF .

- Coupling reactions : Suzuki or Buchwald-Hartwig couplings are used to link aromatic moieties, requiring palladium catalysts and optimized ligand systems .

Critical parameters : Reaction yields depend on solvent polarity (DMF > ethanol), temperature control (60–100°C), and stoichiometric ratios (1:1.2 for sulfonamide formation).

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization includes:

- IR spectroscopy : Confirms sulfonamide (1330–1350 cm⁻¹, S=O stretching) and thiazolidinone (1680–1700 cm⁻¹, C=O stretching) functional groups .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching sulfur and nitrogen content .

Advanced: How can contradictions in spectral data (e.g., unexpected NH proton splitting) be resolved during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. Methodological solutions:

- Variable-temperature NMR : Identifies dynamic processes (e.g., NH proton exchange in DMSO-d₆ vs. CDCl₃) .

- X-ray crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles. SHELX programs (e.g., SHELXL for refinement) are widely used .

- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to compare with experimental data .

Advanced: What computational methods are used to predict the compound’s biological activity and binding mechanisms?

- Molecular docking : Autodock Vina or Schrödinger Suite predicts interactions with targets (e.g., antimicrobial enzymes like dihydrofolate reductase). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .

- QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity (e.g., antimicrobial IC₅₀ values) .

- MD simulations : GROMACS or AMBER assesses binding stability over 50–100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Advanced: How can reaction yields be optimized for the thiazolidinone cyclization step?

Optimization strategies:

- Catalyst screening : Use p-toluenesulfonic acid (5 mol%) or iodine (10 mol%) to accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours (reflux) to 30 minutes (100°C, 300 W) .

- Solvent effects : DMF improves solubility of polar intermediates compared to ethanol, reducing side-product formation .

Advanced: What experimental designs are used to study structure-activity relationships (SAR) for antimicrobial activity?

- Analog synthesis : Modify substituents on the phenyl and thiophene rings (e.g., electron-withdrawing groups at para positions) .

- Biological assays :

- Data analysis : Principal component analysis (PCA) correlates structural features (e.g., logD, H-bond donors) with bioactivity .

Advanced: How are mechanistic studies conducted to elucidate the compound’s mode of action?

- Isotopic labeling : Use ³⁵S-labeled sulfonamide to track metabolic incorporation in bacterial cells .

- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties .

- ROS detection : DCFH-DA assay quantifies reactive oxygen species generation in cancer cell lines (e.g., MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.